![molecular formula C5H6N2OS B171198 N-Hydroxythiophene-2-carboximidamide CAS No. 108443-93-2](/img/structure/B171198.png)
N-Hydroxythiophene-2-carboximidamide
Overview
Description
Thiophene-2-amidoxime is a heterocyclic compound that features a thiophene ring substituted with an amidoxime group at the second position. The thiophene ring is a five-membered aromatic ring containing one sulfur atom. Amidoximes are known for their ability to release nitric oxide, which has various biological effects .
Mechanism of Action
Target of Action
N-Hydroxythiophene-2-carboximidamide, also known as n’-hydroxy-2-thiophenecarboximidamide, is a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 plays a crucial role in the regulation of immune responses by catalyzing the initial step in the kynurenine pathway, which is the oxidation of tryptophan .
Mode of Action
The compound interacts with IDO1 and inhibits its activity . This interaction prevents the conversion of tryptophan into kynurenine, thereby disrupting the kynurenine pathway
Biochemical Pathways
By inhibiting IDO1, this compound affects the kynurenine pathway . This pathway is involved in the metabolism of tryptophan, an essential amino acid. Disruption of this pathway can have downstream effects on various biological processes, including immune regulation and neuromodulation .
Result of Action
The inhibition of IDO1 by this compound can lead to a decrease in the production of kynurenine and an increase in tryptophan levels . This can affect immune regulation and potentially have anti-tumor effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-amidoxime can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carboxamide with hydroxylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve thiophene-2-carboxamide in a suitable solvent such as ethanol.
- Add hydroxylamine hydrochloride and a base such as sodium carbonate.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of thiophene-2-amidoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-amidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitriles using oxidizing agents such as lead tetraacetate or silver carbonate.
Reduction: Reduction of thiophene-2-amidoxime can yield corresponding amines.
Substitution: The amidoxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Lead tetraacetate, silver carbonate.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Thiophene-2-nitrile.
Reduction: Thiophene-2-amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-Hydroxythiophene-2-carboximidamide has been investigated for its role as a potential therapeutic agent, particularly in the context of cancer treatment and infectious diseases.
Cancer Research
Recent studies have highlighted the compound's ability to act as an inhibitor of specific pathways involved in cancer progression. For instance, it has been identified as a modulator of the E3 ubiquitin ligase pathway, which plays a crucial role in protein degradation and cellular signaling related to tumor growth .
Table 1: Summary of Cancer Research Applications
Infectious Diseases
The compound has also been studied for its inhibitory effects on HIV integrase, a critical enzyme for viral replication. By targeting this enzyme, this compound could potentially prevent or treat HIV infections .
Table 2: Summary of Infectious Disease Applications
Study Reference | Application | Target Enzyme | Findings |
---|---|---|---|
HIV treatment | HIV integrase | Demonstrated inhibition of viral replication in vitro. |
Biological Evaluation
Biological evaluations of this compound have shown its efficacy in various assays, indicating its potential as a lead compound for drug development.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively modulate cellular pathways involved in disease processes. For example, it has been shown to inhibit the activity of enzymes related to cancer cell proliferation and survival .
Table 3: In Vitro Biological Evaluation Results
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile.
Modifications for Enhanced Activity
Research has focused on modifying the chemical structure to enhance its biological activity and pharmacokinetic properties. For instance, structural modifications have led to compounds with improved selectivity and potency against target enzymes .
Table 4: SAR Findings
Comparison with Similar Compounds
Thiophene-2-carboxamide: The precursor to thiophene-2-amidoxime.
Thiophene-2-nitrile: An oxidation product of thiophene-2-amidoxime.
Thiophene-2-amine: A reduction product of thiophene-2-amidoxime.
Uniqueness: Thiophene-2-amidoxime is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release nitric oxide sets it apart from other thiophene derivatives, making it valuable in both research and industrial applications .
Biological Activity
N-Hydroxythiophene-2-carboximidamide, also known as N'-hydroxy-2-thiophenecarboximidamide, is a heterocyclic compound that has garnered attention for its significant biological activities, particularly as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This article delves into its biological activity, mechanisms of action, and potential applications in medicine and research.
Overview of Biological Activity
This compound exhibits a range of biological activities primarily through its action on IDO1. This enzyme plays a crucial role in the metabolism of tryptophan to kynurenine, impacting immune responses and tumor progression. The inhibition of IDO1 by this compound can lead to increased tryptophan levels and decreased kynurenine production, potentially reversing immunosuppressive effects in tumor microenvironments.
The primary mechanism by which this compound exerts its biological effects involves:
- Inhibition of IDO1 : By blocking IDO1 activity, this compound disrupts the kynurenine pathway, which is often exploited by tumors to evade immune detection.
- Modulation of Immune Responses : Increased tryptophan levels can enhance T-cell proliferation and function, thereby improving anti-tumor immunity .
Research Findings and Case Studies
Numerous studies have explored the biological activity of this compound:
- Cancer Immunotherapy : Research indicates that compounds inhibiting IDO1 can enhance the efficacy of cancer immunotherapies. In preclinical models, this compound has shown promise in increasing the effectiveness of immune checkpoint inhibitors .
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant properties by scavenging free radicals, which could further contribute to its protective effects in various disease contexts.
- Comparative Studies : Comparative analyses with similar compounds have highlighted the unique structural features and biological activities of this compound. For instance:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-Hydroxythiophene-3-carboximidamide | Similar thiophene core; different position | May exhibit different biological activities |
Indoleamine 2,3-dioxygenase inhibitors | Diverse structures targeting IDO1 | Varying mechanisms of action against IDO1 |
Thiophene derivatives | Variations in functional groups | Different reactivity profiles and biological effects |
Synthetic Routes
The synthesis of this compound can be achieved through several methods, which are critical for developing derivatives with enhanced biological activities. Common synthetic routes include:
- Amidoxime Formation : Utilizing thiophene derivatives to introduce the amidoxime functional group effectively enhances biological reactivity.
- Chemical Modifications : Further modifications can tailor the compound's properties for specific applications in medicinal chemistry.
Properties
IUPAC Name |
N'-hydroxythiophene-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMNPRXPUZINOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968017 | |
Record name | N'-Hydroxythiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53370-51-7, 1164246-20-1 | |
Record name | N-Hydroxy-2-thiophenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53370-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [C(Z)]-N′-Hydroxy-2-thiophenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1164246-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Hydroxythiophene-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2-carboxamidoxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide as an indoleamine 2,3-dioxygenase (IDO) inhibitor?
A1: While the provided research abstract [] does not detail the specific interactions of N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide with IDO, it highlights the compound's discovery and development as a novel IDO inhibitor. Generally, IDO inhibitors work by blocking the enzyme's active site, preventing the conversion of tryptophan to kynurenine. This inhibition can have downstream effects on the immune system, as kynurenine is involved in regulating immune responses. Further research is needed to elucidate the precise binding mode and inhibitory kinetics of this specific compound.
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